REACTION_CXSMILES
|
BrC1[C:10]2[C:5](=[CH:6][C:7](F)=[CH:8][CH:9]=2)C(=O)C1.BrC1C2C(=CC=C(F)C=2)C(=O)C1.Br[CH:26]1[C:34]2[C:29](=[CH:30][C:31]([Cl:35])=[CH:32][CH:33]=2)[C:28](=[O:36])[CH2:27]1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>C1C=CC=CC=1>[C:5]1([CH:26]2[C:34]3[C:29](=[CH:30][C:31]([Cl:35])=[CH:32][CH:33]=3)[C:28](=[O:36])[CH2:27]2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:3.4.5.6|
|
Name
|
3-bromo-6-fluoro-1-indanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1CC(C2=CC(=CC=C12)F)=O
|
Name
|
3-bromo-5-fluoro-1-indanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1CC(C2=CC=C(C=C12)F)=O
|
Name
|
3-bromo-6-chloro-1-indanone
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
BrC1CC(C2=CC(=CC=C12)Cl)=O
|
Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1400 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 N sodium hydroxide and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
ADDITION
|
Details
|
treated with active carbon
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CC(C2=CC(=CC=C12)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |